4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine typically involves multiple steps:
Formation of the Pyrrolo[2,1-c][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Cyclohexan-1-amine Moiety: This step involves the attachment of the cyclohexan-1-amine group to the pyrrolo[2,1-c][1,2,4]triazole core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs.
Scientific Research Applications
4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been reported to act as a necroptosis inhibitor, which involves inhibiting the necroptosis pathway, a form of programmed cell death . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in this process.
Comparison with Similar Compounds
Similar Compounds
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline: This compound has a similar core structure but differs in the attached functional groups.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]: Another compound with a similar triazole core but different substituents.
Uniqueness
4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine is unique due to its specific combination of the pyrrolo[2,1-c][1,2,4]triazole core and the cyclohexan-1-amine moiety.
Properties
IUPAC Name |
4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c12-9-5-3-8(4-6-9)11-14-13-10-2-1-7-15(10)11/h8-9H,1-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQESWMRMEFARLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)C3CCC(CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184507-29-6 |
Source
|
Record name | 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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